molecular formula C15H20ClNO4 B3064823 N-(5-chlorosalicyloyl)-8-aminocaprylic acid CAS No. 204852-67-5

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Cat. No. B3064823
M. Wt: 313.77 g/mol
InChI Key: XRTHAPZDZPADIL-UHFFFAOYSA-N
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Patent
US07384982B2

Procedure details

Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate (641 g, 1.7 mol) and ethyl alcohol (3200 ml) were added to a 22 liter, five neck flask. In a separate 5 liter flask, sodium hydroxide (NaOH) (288.5 g, 7.2 mol) was dissolved in deionized water (3850 ml). This mixture was added to the reaction mixture contained in the 22 liter flask. A temperature increase to 40° C. was noted. Heating of the reaction mixture was started and when the reaction temperature had increased to 50° C. it was noted that all of the solids in the reaction mixture had dissolved. A temperature of 50° C. was maintained in the reaction mixture for a period of 1.5 hours. The reaction flask was then set up for vacuum distillation. 2200 ml of distillate were collected at a vapor temperature of 55° C. (10 mm Hg) before the distillation was discontinued. The reaction flask was then placed in an ice/water bath and concentrated hydrochloric acid (HCl) (752 ml) was added over a period of 45 minutes. During this addition the reaction mixture was noted to have thickened somewhat and an additional 4 liters of deionized water was added to aid the stirring of the reaction mixture. The reaction mixture was then vacuum filtered and the filter cake was washed with 3 liters of deionized water. After drying in vacuo at room temperature 456.7 g (83.5%) of N-(5-chlorosalicyloyl)-8-aminocaprylic acid was isolated.
Name
Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
641 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
reactant
Reaction Step One
Quantity
288.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3850 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10]C(=O)[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21]CC)=[O:20])[C:7](=[O:24])[C:6]=2[CH:25]=1.C(O)C.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:25]=[C:6]([C:7]([NH:8][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:24])[C:5]([OH:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
641 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(N(C(O2)=O)CCCCCCCC(=O)OCC)=O)C1
Name
Quantity
3200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
288.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3850 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heating of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
when the reaction temperature had increased to 50° C. it
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
A temperature of 50° C. was maintained in the reaction mixture for a period of 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
The reaction flask was then set up for vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
2200 ml of distillate were collected at a vapor temperature of 55° C. (10 mm Hg) before the distillation
CUSTOM
Type
CUSTOM
Details
The reaction flask was then placed in an ice/water bath
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (HCl) (752 ml) was added over a period of 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
During this addition the reaction mixture
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
the filter cake was washed with 3 liters of deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo at room temperature 456.7 g (83.5%) of N-(5-chlorosalicyloyl)-8-aminocaprylic acid
CUSTOM
Type
CUSTOM
Details
was isolated

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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